Body Weight and Adiposity vs. Sibutramine
In a 15-day chronic treatment study in male Shoe-Wistar rats, oral administration of HMR-1426 (50 mg/kg) decreased body weight gain by 31% and epididymal white adipose tissue mass by 24% relative to vehicle-treated controls. In the same study, the centrally acting anorectic sibutramine (10 mg/kg) produced reductions of 48% and 35%, respectively. This head-to-head comparison demonstrates that while both compounds reduce body weight and adiposity, HMR-1426 achieves this effect with a distinct, peripherally mediated mechanism that spares energy efficiency, a parameter compromised by sibutramine [1].
| Evidence Dimension | Body weight gain reduction (%) and epididymal white fat mass reduction (%) after 15 days of treatment |
|---|---|
| Target Compound Data | HMR-1426 (50 mg/kg p.o.): 31% reduction in body weight gain; 24% reduction in fat mass |
| Comparator Or Baseline | Sibutramine (10 mg/kg p.o.): 48% reduction in body weight gain; 35% reduction in fat mass |
| Quantified Difference | HMR-1426 effect magnitude is 65% of sibutramine's effect on weight gain and 69% on fat mass, but with no reduction in energy efficiency vs. sibutramine's significant reduction. |
| Conditions | Adult male Shoe-Wistar rats, 15-day chronic oral dosing, indirect calorimetry measurement of energy expenditure, epididymal adipose tissue mass quantification. |
Why This Matters
This direct comparator data confirms that HMR-1426 is not a weaker analog but a mechanistically distinct agent; procurement for studies of peripheral appetite regulation requires this compound over sibutramine, which confounds results by altering energy expenditure.
- [1] Ortmann S, et al. The novel antiobesic HMR1426 reduces food intake without affecting energy expenditure in rats. Obes Res. 2004 Aug;12(8):1290-7. doi: 10.1038/oby.2004.163. PMID: 15340112. View Source
